molecular formula C26H44O10 B057253 Pseudomonic acid B CAS No. 40980-51-6

Pseudomonic acid B

Cat. No. B057253
CAS RN: 40980-51-6
M. Wt: 516.6 g/mol
InChI Key: JGKQAKOVZJHZTF-LHSFDMIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudomonic acid B is a naturally occurring molecule produced by the bacterium Pseudomonas fluorescens . It is structurally similar to another molecule, pseudomonic acid A, which is the primary active ingredient in the topical antibiotic mupirocin .


Synthesis Analysis

The biosynthetic pathway of pseudomonic acid B involves the simultaneous synthesis of two main components: monic acid and 9-hydroxynonanoic acid . The main pathway leads to pseudomonic acid A, with pseudomonic acid B as an intermediate . Esterification with 9-HN and C-10,-11 epoxidation, which may occur before or after this, result in pseudomonic acid B .


Molecular Structure Analysis

Pseudomonic acid B has a molecular formula of C26H44O10 . Its average mass is 516.622 Da and its monoisotopic mass is 516.293457 Da .


Chemical Reactions Analysis

The biosynthesis of pseudomonic acid B involves several enzymatic steps . The HCS cassette, comprised of MupG, MupH, MupJ, MupK, and mAcpC, is responsible for the incorporation of the β-methyl group at C-15 .


Physical And Chemical Properties Analysis

Pseudomonic acid B has a density of 1.2±0.1 g/cm3, a boiling point of 689.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.9 mmHg at 25°C . It also has a molar refractivity of 131.0±0.3 cm3, a polar surface area of 166 Å2, and a molar volume of 418.5±3.0 cm3 .

Scientific Research Applications

  • Structure Identification : Pseudomonic acid B was identified as 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid. This identification was based on a comparison of spectral data of its derivatives with those of pseudomonic acid A (Chain & Mellows, 1977).

  • Inhibition of Isoleucyl-tRNA Synthetase : Pseudomonic acid strongly inhibits protein and RNA synthesis in Escherichia coli by acting as a powerful inhibitor of isoleucyl-tRNA synthetase both in vivo and in vitro. This finding suggests a specific mode of action of pseudomonic acid as an antibiotic (Hughes & Mellows, 1978).

  • Synthesis of Potential Intermediates : A novel synthetic path to a potential intermediate for pseudomonic acid B was established by employing enantioselective deprotonation of a meso-cycloheptanone derivative (Honda & Kimura, 2002).

  • Topical Therapy Applications : Pseudomonic acid has been evaluated as a 2% formulation in a cream for topical therapy. It was found to penetrate the skin and showed effectiveness in treating skin infections, such as impetigo, infected eczema, and folliculitis (Wuite et al., 1985).

  • Biosynthesis Differentiation : Studies on the biosynthesis of pseudomonic acids A and B show that pseudomonic acid B (2) accumulates preferentially under specific conditions, suggesting a diversion in the biosynthetic pathway (Mantle et al., 2001).

  • Inhibition of Protein Synthesis in Bacteria : Pseudomonic acid inhibits protein synthesis in Staphylococcus aureus, with a primary effect leading to bacteriostasis. It also affects RNA synthesis, DNA synthesis, and cell wall peptidoglycan synthesis, albeit to a lesser extent (Hughes & Mellows, 1978).

  • Antibacterial and Anti-mycoplasma Activity : Pseudomonic acid C, structurally related to pseudomonic acid B, exhibits antibacterial and anti-mycoplasma activity. It can be produced either by fermentation of Pseudomonas fluorescens or by modification of pseudomonic acid A (Cauty, 1973).

  • Clinical Efficacy in Skin Infections : Clinical trials show that pseudomonic acid is effective in treating primary superficial skin infections, with a high success rate in clearing infections caused by Staphylococcus aureus and beta-haemolytic streptococci (Reilly & Spencer, 1984).

Safety And Hazards

Pseudomonic acid B is intended for research purposes and is not designed for human therapeutic applications or veterinary use .

properties

IUPAC Name

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKQAKOVZJHZTF-LHSFDMIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudomonic acid B

CAS RN

40980-51-6
Record name Pseudomonic acid I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
EB Chain, G Mellows - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… From the above discussion it follows that methyl pseudomonate B and pseudomonic acid B have structures (IIb) and (Ira), respectively. The mass spectrum of the hydroxy-triacetate (IV) …
Number of citations: 62 pubs.rsc.org
SM Cooper, W Laosripaiboon, AS Rahman… - Chemistry & biology, 2005 - cell.com
Mupirocin, a polyketide-derived antibiotic from Pseudomonas fluorescens NCIMB10586, is a mixture of pseudomonic acids (PA) that target isoleucyl-tRNA synthase. The mup gene …
Number of citations: 33 www.cell.com
J Hothersall, J Wu, AS Rahman, JA Shields… - Journal of Biological …, 2007 - ASBMB
… Double mutants with ΔmupC and ΔmupO, ΔmupU, ΔmupV, or ΔmacpE produced pseudomonic acid B but not pseudomonic acid A, as do the mupO, U, V, and macpE mutants, …
Number of citations: 48 www.jbc.org
GE Keck, DF Kachensky, EJ Enholm - The Journal of Organic …, 1985 - ACS Publications
Results The Pyran Nucleus and C9-CX4 Appendage. A very direct approach to the above hydroxyl differentiation problem would be simple acetonide formationutilizing the …
Number of citations: 107 pubs.acs.org
T Honda, N Kimura - Organic Letters, 2002 - ACS Publications
… 13b Since this acetate was assumed to be a potential intermediate for pseudomonic acid B, … potential intermediate in the synthesis of pseudomonic acid B by application of this strategy …
Number of citations: 15 pubs.acs.org
E Fritz, A Fekete, J Lintelmann… - Systematic and Applied …, 2009 - Elsevier
Two novel Pseudomonas strains were isolated from groundwater sediment samples. The strains showed resistance against the antibiotics tetracycline, cephalothin, nisin, vancomycin, …
Number of citations: 14 www.sciencedirect.com
CA Whatling, JE Hodgson, MKR Burnham… - …, 1995 - microbiologyresearch.org
… These include pseudomonic acid B, which possesses an additional hydroxyl group in the ring (Chain & Mellows, 1977), pseudomonic acid C, in which a double carboncarbon bond …
Number of citations: 33 www.microbiologyresearch.org
YJ Class, P DeShong - Chemical reviews, 1995 - ACS Publications
… pseudomonic acid B is very similar to that of pseudomonic acid A. Acylation of pseudomonic acid B … A, was absent from the spectrum of pseudomonic acid B; however, a signal at 6 72.0 …
Number of citations: 95 pubs.acs.org
JC Barrish, HL Lee, EG Baggiolini… - The Journal of Organic …, 1987 - ACS Publications
Sir: Pseudomonic acid C (lc) is a member of a family of C-pyranoside antibacterials which have been isolated from fermentations of a strain of Pseudomonasfluorescens. 1 …
Number of citations: 20 pubs.acs.org
R Sutherland, RJ Boon, KE Griffin… - Antimicrobial agents …, 1985 - Am Soc Microbiol
Mupirocin (pseudomonic acid A), an antibiotic produced by Pseudomonas fluorescens, showed a high level of activity against staphylococci and streptococci and against certain gram-…
Number of citations: 422 journals.asm.org

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